molecular formula C13H16BrNO4S B3441483 3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid

3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid

Cat. No.: B3441483
M. Wt: 362.24 g/mol
InChI Key: RGJPQOSOUONEOK-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid is an organic compound that features a bromine atom and a sulfonyl group attached to a benzoic acid core. This compound is of interest due to its unique chemical structure, which combines the properties of azepane, sulfonyl, and bromobenzoic acid moieties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride under basic conditions to form the azepan-1-ylsulfonyl intermediate.

    Bromination: The final step involves the bromination of the benzoic acid derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of azepane and sulfonyl chloride precursors.

    Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent sulfonylation and bromination reactions.

    Purification: Purification of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: Sulfone derivatives.

    Coupling Products: Biaryl or other complex structures formed through coupling reactions.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-ylsulfonyl)benzoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-(Azepan-1-ylsulfonyl)-4-methoxybenzoic acid: Contains a methoxy group instead of a bromine atom, leading to variations in chemical properties and applications.

    β-(Cycloalkylamino)ethanesulfonyl azides: Similar sulfonyl group but different core structure, used in the synthesis of diazo compounds and heterocycles.

Uniqueness

3-(Azepan-1-ylsulfonyl)-4-bromobenzoic acid is unique due to the presence of both the azepane ring and the bromine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4S/c14-11-6-5-10(13(16)17)9-12(11)20(18,19)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPQOSOUONEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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